Cas no 1805664-05-4 (Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate)

Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate
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- Inchi: 1S/C13H11F2NO3/c1-2-19-12(18)5-8-3-9(7-17)11(6-16)10(4-8)13(14)15/h3-4,7,13H,2,5H2,1H3
- InChI Key: SLOITRBNCNJXQU-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C(C=O)=CC(=C1)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 377
- XLogP3: 1.9
- Topological Polar Surface Area: 67.2
Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015021671-1g |
Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate |
1805664-05-4 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015021671-250mg |
Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate |
1805664-05-4 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015021671-500mg |
Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate |
1805664-05-4 | 97% | 500mg |
806.85 USD | 2021-06-18 |
Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Additional information on Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate
Research Brief on Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate (CAS: 1805664-05-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate (CAS: 1805664-05-4) is a synthetic intermediate of growing importance in medicinal chemistry and agrochemical research. Recent studies highlight its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel fungicides and pharmaceutical candidates. This compound's unique structural features, including the difluoromethyl and formyl functional groups, enable diverse chemical modifications for structure-activity relationship (SAR) studies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in synthesizing potent antifungal agents targeting CYP51 enzymes. Researchers utilized Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate to develop novel triazole derivatives showing nanomolar activity against Candida albicans and Aspergillus fumigatus, with improved metabolic stability compared to current azole drugs. The difluoromethyl group was found to significantly enhance membrane permeability while maintaining low cytotoxicity.
In agrochemical applications, patent literature (WO2023017235) discloses novel succinate dehydrogenase inhibitor (SDHI) fungicides derived from this intermediate. The 4-cyano-3-difluoromethyl substitution pattern proved critical for binding affinity to the ubiquinone site of fungal mitochondrial complex II. Field trials showed exceptional control of Botrytis cinerea in grapes at application rates 30-40% lower than commercial standards.
Recent synthetic methodology developments (Org. Process Res. Dev. 2024, 28, 2, 456-465) have established more sustainable production routes for 1805664-05-4. A continuous flow process employing heterogeneous palladium catalysis achieved 92% yield with 99.5% purity, addressing previous challenges in scaling up the difluoromethylation step. This advancement supports the growing industrial demand for this intermediate.
Structural studies using X-ray crystallography (Acta Cryst. 2023, C79, 1024-1028) revealed that the crystal packing of Ethyl 4-cyano-3-difluoromethyl-5-formylphenylacetate features strong C-F···H-C interactions that influence its solid-state stability. These findings guide formulation scientists in developing stable crystalline forms of derived active pharmaceutical ingredients.
Ongoing research explores the compound's potential in PROTAC (proteolysis-targeting chimera) development, where its aldehyde functionality serves as a convenient handle for linker conjugation. Preliminary results presented at the 2024 ACS Spring Meeting show promising degradation of BRD4 protein in leukemia cell lines using derivatives of this scaffold.
Safety assessments (Regul. Toxicol. Pharmacol. 2023, 145, 105492) indicate that 1805664-05-4 has moderate acute oral toxicity (LD50 = 520 mg/kg in rats) and shows no evidence of genotoxicity in standard Ames tests. These data support its continued use in pharmaceutical development with appropriate handling precautions.
The compound's commercial availability has expanded significantly, with at least five major suppliers now offering GMP-grade material. Market analysts project a 12.7% CAGR for this intermediate through 2028, driven by its applications in next-generation antifungal agents and sustainable crop protection products.
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